molecular formula C15H16N2O B5783295 N-cyclopentylquinoline-2-carboxamide

N-cyclopentylquinoline-2-carboxamide

Cat. No.: B5783295
M. Wt: 240.30 g/mol
InChI Key: WDGOALQBMNGQGR-UHFFFAOYSA-N
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Description

N-cyclopentylquinoline-2-carboxamide is a quinoline-derived compound featuring a carboxamide group at the 2-position of the quinoline core, substituted with a cyclopentyl moiety. The cyclopentyl group contributes to the molecule’s lipophilicity and steric bulk, which may influence its pharmacokinetic properties and target binding affinity.

Properties

IUPAC Name

N-cyclopentylquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-15(16-12-6-2-3-7-12)14-10-9-11-5-1-4-8-13(11)17-14/h1,4-5,8-10,12H,2-3,6-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGOALQBMNGQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentylquinoline-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with cyclopentanone in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N-cyclopentylquinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to its dihydroquinoline form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include N-oxide derivatives, dihydroquinoline compounds, and various substituted quinoline derivatives .

Scientific Research Applications

N-cyclopentylquinoline-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopentylquinoline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication, thereby exhibiting antibacterial properties. Additionally, it can interfere with cellular signaling pathways, leading to its potential anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The provided evidence describes 2-(5-methyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide (hereafter referred to as Compound A), a structurally related quinoline carboxamide derivative . Below is a comparative analysis:

Table 1: Structural Comparison
Feature N-cyclopentylquinoline-2-carboxamide Compound A
Carboxamide Position Position 2 Position 4
Substituent on Amide Cyclopentyl (aliphatic, bulky) 3-Pyridinylmethyl (aromatic, polar)
Additional Groups None 5-Methyl-2-thienyl at position 2 of quinoline

Implications of Structural Variations

Carboxamide Position :

  • The 2-position carboxamide in the target compound may confer distinct hydrogen-bonding interactions compared to the 4-position in Compound A. This positional difference could alter binding modes in biological targets, such as ATP-binding pockets in kinases.

In contrast, Compound A’s 3-pyridinylmethyl group introduces aromaticity and polarity, which might improve solubility and enable π-π stacking interactions with target proteins .

Thienyl Substituent in Compound A :

  • The 5-methyl-2-thienyl group adds electron-rich aromatic character, possibly enhancing interactions with hydrophobic pockets or metal ions in enzymatic active sites. This feature is absent in the target compound.

Hypothetical Property and Activity Trends

While direct experimental data for this compound are unavailable, trends from structural analogs suggest:

  • Lipophilicity : The cyclopentyl group likely increases LogP compared to Compound A’s pyridinylmethyl group, favoring blood-brain barrier penetration but risking metabolic instability.
  • Solubility : Compound A’s pyridine and thienyl groups may improve aqueous solubility via polar interactions, whereas the target compound’s aliphatic substituent could reduce it.
  • Target Selectivity : The thienyl group in Compound A might confer specificity for targets requiring extended aromatic interactions (e.g., tyrosine kinases), while the cyclopentyl group in the target compound could favor steric-driven selectivity.

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